N-(2,4-dimethyl-6-nitrophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
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Overview
Description
N~1~-(2,4-DIMETHYL-6-NITROPHENYL)-2-{[5-(3-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a nitrophenyl group, a pyridyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-DIMETHYL-6-NITROPHENYL)-2-{[5-(3-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Pyridyl Group: The pyridyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions followed by coupling with the oxadiazole intermediate.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridyl and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or hydrogen gas (H~2~) with a catalyst can be used.
Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(2,4-DIMETHYL-6-NITROPHENYL)-2-{[5-(2-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE
- N~1~-(2,4-DIMETHYL-6-NITROPHENYL)-2-{[5-(4-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE
Uniqueness
The uniqueness of N1-(2,4-DIMETHYL-6-NITROPHENYL)-2-{[5-(3-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE lies in its specific structural configuration, which may confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H15N5O4S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(2,4-dimethyl-6-nitrophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H15N5O4S/c1-10-6-11(2)15(13(7-10)22(24)25)19-14(23)9-27-17-21-20-16(26-17)12-4-3-5-18-8-12/h3-8H,9H2,1-2H3,(H,19,23) |
InChI Key |
NVIKGEJAENBEAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3)C |
Origin of Product |
United States |
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